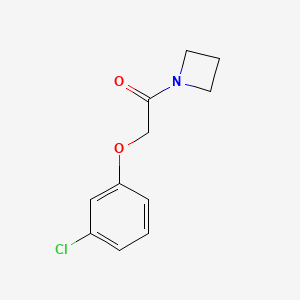
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indolinones and has been found to exhibit anti-angiogenic, anti-tumor, and anti-inflammatory properties.
Wirkmechanismus
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR and PDGFR. This inhibition leads to the prevention of the downstream signaling pathways that promote angiogenesis. Additionally, 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
The anti-angiogenic and anti-tumor properties of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one have been extensively studied in various in vitro and in vivo models. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. Additionally, 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards VEGFR and PDGFR. This specificity allows for targeted inhibition of angiogenesis and tumor growth without affecting normal cells. However, one of the limitations of using 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is its potential toxicity and side effects, which may limit its clinical applications.
Zukünftige Richtungen
There are several potential future directions for the research on 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective analogs of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one with reduced toxicity and side effects. Additionally, further studies are needed to explore the potential applications of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in other angiogenesis-related disorders such as diabetic retinopathy and psoriasis. Finally, the combination of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one with other anti-cancer agents may provide a more effective treatment strategy for cancer patients.
Synthesemethoden
The synthesis of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-methoxybenzaldehyde with 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, followed by reduction and cyclization to form the indolinone ring system. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been widely studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-angiogenic properties by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). This property makes it a potential candidate for the treatment of cancer, macular degeneration, and other angiogenesis-related disorders.
Eigenschaften
IUPAC Name |
3-hydroxy-1-[(2-methoxyphenyl)methyl]-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15(18)16(17)19/h2-9,15,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDVTLOXDHMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
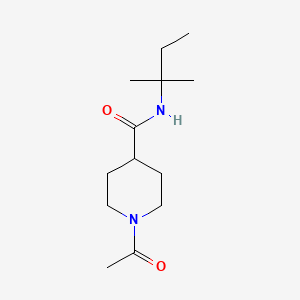
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
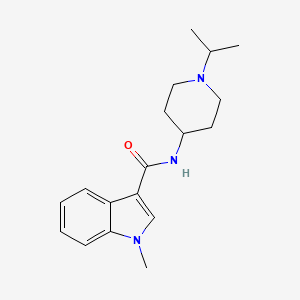
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
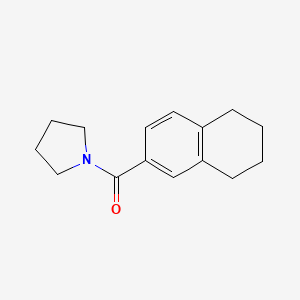
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
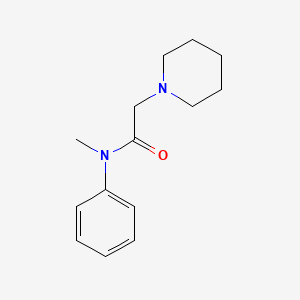
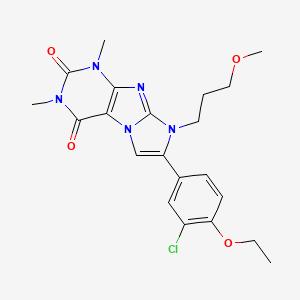
![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
